molecular formula C14H9BrClFO2 B8194436 Methyl 3'-bromo-2-chloro-5'-fluoro-[1,1'-biphenyl]-4-carboxylate

Methyl 3'-bromo-2-chloro-5'-fluoro-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B8194436
M. Wt: 343.57 g/mol
InChI Key: VFALDHCOLRWOGG-UHFFFAOYSA-N
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Description

Methyl 3’-bromo-2-chloro-5’-fluoro-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the biphenyl structure, along with a carboxylate ester group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-bromo-2-chloro-5’-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a halogenated biphenyl derivative is coupled with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as dioxane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-bromo-2-chloro-5’-fluoro-[1,1’-biphenyl]-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution with bromine can yield dibromo derivatives, while nucleophilic substitution with sodium hydroxide can produce hydroxylated biphenyl compounds.

Mechanism of Action

The mechanism of action of Methyl 3’-bromo-2-chloro-5’-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the carboxylate ester group allows the compound to engage in various chemical interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3’-bromo-2-chloro-5’-fluoro-[1,1’-biphenyl]-4-carboxylate is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the biphenyl scaffold, along with the carboxylate ester group. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 4-(3-bromo-5-fluorophenyl)-3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClFO2/c1-19-14(18)8-2-3-12(13(16)6-8)9-4-10(15)7-11(17)5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFALDHCOLRWOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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